Enzymatic Potency Comparison: 15-LOX-1 Inhibitor 1 vs. Eleftheriadis-14d and PD146176
15-LOX-1 inhibitor 1 (9c) exhibits an IC50 of 0.19 μM against human 15-LOX-1, which is approximately 2.1-fold less potent than the earlier indole-based inhibitor Eleftheriadis-14d (IC50 = 0.09 μM) [1]. However, 9c demonstrates a 2.8-fold improvement in potency compared to the classic 15-LOX-1 inhibitor PD146176, which displays an IC50 of 0.54 μM in the rabbit reticulocyte 15-LO assay [2]. Importantly, 9c's potency is achieved with a structurally distinct E-alkene linker that replaces the flexible aliphatic chain of Eleftheriadis-14d, potentially offering a more rigid pharmacophore with distinct metabolic stability and off-target engagement profiles [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.19 μM |
| Comparator Or Baseline | Eleftheriadis-14d: 0.09 μM; PD146176: 0.54 μM |
| Quantified Difference | 2.1-fold less potent than Eleftheriadis-14d; 2.8-fold more potent than PD146176 |
| Conditions | Human 15-LOX-1 UV-based assay (9c and Eleftheriadis-14d); rabbit reticulocyte 15-LO assay (PD146176) |
Why This Matters
This positions 15-LOX-1 inhibitor 1 as a mid-nanomolar potency tool with a distinct chemotype, enabling researchers to probe 15-LOX-1 biology with a scaffold that differs from both the highly potent Eleftheriadis-14d series and the legacy PD146176 benchmark.
- [1] Guo H, Verhoek IC, Prins GGH, van der Vlag R, van der Wouden PE, van Merkerk R, Quax WJ, Olinga P, Hirsch AKH, Dekker FJ. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. J Med Chem. 2019;62(9):4624-4637. View Source
- [2] Sendobry SM, Cornicelli JA, Welch K, et al. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit. Atherosclerosis. 1998;139(2):235-243. View Source
